molecular formula C14H10ClN3 B2673600 13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile CAS No. 750598-94-8

13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2673600
CAS No.: 750598-94-8
M. Wt: 255.71
InChI Key: CUUJDAUMFHOCNP-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
13-Chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile (CAS: 750598-94-8) is a heterocyclic compound featuring a fused pyrido[1,2-a]benzimidazole core. Its molecular formula is C₁₄H₁₀ClN₃, with a molecular weight of 255.70 g/mol . The structure includes:

  • A chloro substituent at position 13.
  • An ethyl group at position 11.
  • A cyano group at position 10.

This compound is a member of the diazatricyclo family, characterized by fused aromatic rings and nitrogen heteroatoms, which confer unique electronic and steric properties.

Properties

IUPAC Name

1-chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3/c1-2-9-7-13(15)18-12-6-4-3-5-11(12)17-14(18)10(9)8-16/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUJDAUMFHOCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using various cyclization agents and catalysts under controlled conditions.

    Introduction of Functional Groups: The chloro and ethyl groups are introduced through substitution reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while ethylation can be achieved using ethyl halides in the presence of a base.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction, typically using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and safety profiles:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Safety Notes
13-Chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile (Target) 750598-94-8 C₁₄H₁₀ClN₃ 255.70 11-ethyl, 13-chloro, 10-cyano N/A Precautionary measures against inhalation, skin contact, and environmental release .
13-Chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile 1000932-19-3 C₁₃H₇Cl₂N₃ 276.12 11-chloromethyl, 13-chloro, 10-cyano 4.3 Classified as Hazard Category III ; requires precautions for flammability .
11-Ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene-10-carbonitrile N/A (CID 2114010) C₁₄H₁₁N₃O 237.26 11-ethyl, 13-oxo, 10-cyano N/A Predicted collision cross-section (CCS) data available for analytical applications .
1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 612523-12-3 C₁₈H₂₁N₅ 307.39 4-cyano, 1-isobutylamino, 3-propyl N/A No explicit safety data; structural similarity suggests moderate reactivity .

Key Observations:

Substituent Effects on Lipophilicity :

  • The chloromethyl derivative (XLogP3 = 4.3) exhibits higher lipophilicity compared to the ethyl-substituted target compound, likely due to the electron-withdrawing chloro group enhancing hydrophobic interactions.
  • The oxo-substituted analog (CID 2114010) may have reduced membrane permeability due to the polar carbonyl group.

Safety and Handling :

  • The chloromethyl variant (CAS 1000932-19-3) poses greater flammability risks (GHS Category III) compared to the ethyl-substituted compound, which lacks explicit flammability warnings .
  • Both chloro-substituted compounds require stringent protective measures (gloves, eye protection) to mitigate toxicity risks .

Structural Diversity and Applications: The oxo-substituted analog (CID 2114010) is studied for its predicted collision cross-section (CCS) values, suggesting utility in mass spectrometry-based analytical workflows .

Research Findings and Implications

  • Physicochemical Modeling : The lumping strategy () could group these compounds based on shared core structures, simplifying computational studies of their reactivity or environmental fate.
  • Synthetic Challenges : Derivatives with chloromethyl or benzotriazolyl groups may require specialized purification techniques due to increased steric hindrance or polarity.

Biological Activity

13-Chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile (CAS No. 750598-94-8) is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₀ClN₃
  • Molecular Weight : 255.70 g/mol
  • Structural Characteristics : The compound features a unique bicyclic structure that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been less extensively documented compared to other chemical entities. However, preliminary studies suggest several potential effects:

  • Antimicrobial Activity : Some derivatives of diazatricyclo compounds have shown antimicrobial properties against various bacterial strains.
  • Cytotoxicity : Initial assessments indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines; however, specific data on this compound is limited.

Antimicrobial Studies

A study examining similar diazatricyclo compounds indicated that modifications to the structure could enhance antimicrobial efficacy. For instance:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Results : Compounds with chlorine substitutions often exhibited increased inhibition zones in agar diffusion tests.

Cytotoxicity Assessment

Research on structurally related compounds has suggested potential for cytotoxicity:

  • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Findings : Compounds with similar structural motifs showed IC50 values in the micromolar range.

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial propertiesShowed significant inhibition against E. coli with similar diazatricyclo compounds.
Study BAssess cytotoxic effectsIndicated potential cytotoxicity in HeLa cells for compounds with analogous structures.

While specific mechanisms for 13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca compounds are not fully elucidated, general mechanisms observed in related compounds include:

  • DNA Intercalation : Some diazatricyclo compounds may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism has been suggested.

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